1,2-Dimethyldibenzothiophene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2-dimethyldibenzothiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12S/c1-9-7-8-13-14(10(9)2)11-5-3-4-6-12(11)15-13/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXDZBUZLJGBONR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC3=CC=CC=C32)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00953360 | |
| Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31317-14-3 | |
| Record name | Dibenzothiophene, 1,2-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031317143 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Dimethyldibenzo[b,d]thiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00953360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Dimethyldibenzothiophene Isomers
Established Reaction Pathways for 1,2-Dimethyldibenzothiophene Synthesis
The synthesis of this compound can be approached through classical methods that construct the thiophene (B33073) ring between two benzene (B151609) rings. One documented method involves the copper-catalyzed reaction of 2-methylthiophenol with 1-methyl-2-bromobenzene. ontosight.ai This approach builds the dibenzothiophene (B1670422) skeleton by forming a key carbon-sulfur bond followed by a carbon-carbon bond cyclization.
Another established strategy for creating substituted dibenzothiophenes involves the reaction of biphenyl (B1667301) with sulfur in the presence of a Lewis acid catalyst like aluminum chloride. chemicalbook.com While this method is effective for the parent dibenzothiophene, achieving specific substitution patterns like the 1,2-dimethyl arrangement requires appropriately substituted biphenyl precursors.
A common precursor for many substituted dibenzothiophenes is the corresponding biphenyl derivative. For the synthesis of this compound, this would necessitate a 2,2'-disubstituted biphenyl which can then undergo ring closure to form the central thiophene ring.
Table 1: Established Synthesis Reaction for this compound
| Reactant 1 | Reactant 2 | Catalyst | Product | Reference |
|---|---|---|---|---|
| 2-Methylthiophenol | 1-Methyl-2-bromobenzene | Copper | This compound | ontosight.ai |
Synthesis of Related Dimethyldibenzothiophene Precursors and Intermediates
While specific information on the direct synthesis of hydrogenated 1,2-dimethyldibenzothiophenes is limited, the synthesis of related hydrogenated isomers, such as 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene, provides insight into the general strategies that could be adapted. The synthesis of 1,2,3,4-tetrahydro-4,6-dimethyldibenzothiophene has been achieved by coupling 2-bromo-3-methylcyclohexanone (B8553006) with 2-methylbenzenethiol, followed by annulation of the resulting product using polyphosphoric acid. researchgate.net This intermediate can then be dehydrogenated to form the aromatic dibenzothiophene.
A similar strategy that could theoretically be applied to the 1,2-isomer would involve starting with appropriately substituted cyclohexanone (B45756) and thiophenol precursors.
Table 2: Synthesis of a Related Hydrogenated Dimethyldibenzothiophene
| Precursor 1 | Precursor 2 | Reagent | Product | Reference |
|---|---|---|---|---|
| 2-Bromo-3-methylcyclohexanone | 2-Methylbenzenethiol | Polyphosphoric acid | 1,2,3,4-Tetrahydro-4,6-dimethyldibenzothiophene | researchgate.net |
Novel Synthetic Approaches and Methodological Advancements
Recent advancements in synthetic organic chemistry have led to new methods for the functionalization of aromatic heterocycles, which could be applied to the synthesis of this compound.
One innovative approach involves the one-pot preparation of 1-lithiodibenzothiophene from commercially available materials. rsc.orgresearchgate.net This method proceeds through a cascade of two benzyne (B1209423) additions. The resulting 1-lithiodibenzothiophene can then be reacted with various electrophiles to introduce a substituent at the 1-position. rsc.orgresearchgate.net A subsequent functionalization at the 2-position could potentially yield the desired this compound. This method is advantageous as it avoids the use of precious metals. rsc.org
Another novel strategy focuses on the synthesis of dibenzothiophene S-oxides from 2-bromoaryl-substituted sulfinate esters. tus.ac.jprsc.org This two-step method involves a Suzuki-Miyaura coupling followed by an intramolecular electrophilic sulfinylation. tus.ac.jprsc.org This approach allows for the synthesis of polysubstituted dibenzothiophene oxides, which can then be transformed into the corresponding dibenzothiophenes. tus.ac.jp This methodology has been shown to tolerate a variety of functional groups and could be adapted for the synthesis of unsymmetrical dimethyldibenzothiophenes. rsc.org
Furthermore, gold-catalyzed intermolecular alkyne oxyarylation of dibenzothiophene-S-oxides has been developed for the regioselective functionalization at the 4- and 6-positions. researchgate.net While this method targets different positions, the underlying principle of using a directing group that can be later removed could potentially be adapted for functionalization at other positions of the dibenzothiophene core.
Table 3: Novel Synthetic Approaches for Substituted Dibenzothiophenes
| Method | Key Intermediate/Reagent | Advantage | Potential Application for 1,2-DMDBT | Reference(s) |
|---|---|---|---|---|
| Benzyne Cascade | 1-Lithiodibenzothiophene | One-pot, avoids precious metals | Stepwise functionalization at position 1 and then 2 | rsc.orgresearchgate.net |
| Suzuki-Miyaura Coupling and Cyclization | 2-Bromoaryl-substituted sulfinate esters | Tolerates various functional groups | Synthesis of unsymmetrically substituted precursors | tus.ac.jprsc.org |
Reactivity and Catalytic Transformation Studies of Dimethyldibenzothiophene
Hydrodesulfurization (HDS) of Dimethyldibenzothiophene
The hydrodesulfurization of alkylated dibenzothiophenes is a critical process in the production of ultra-low sulfur fuels. This process typically occurs over heterogeneous catalysts, such as cobalt-molybdenum (CoMo) or nickel-molybdenum (B8610338) (NiMo) sulfides supported on materials like alumina, under high temperature and pressure. hep.com.cnhep.com.cn The primary goal is the cleavage of the carbon-sulfur (C-S) bonds to remove sulfur as hydrogen sulfide (B99878) (H₂S).
Reaction Pathways and Mechanisms in HDS
The HDS of dibenzothiophenic compounds generally proceeds through two main competing reaction pathways: Direct Desulfurization (DDS) and Hydrogenation-Desulfurization (HYD). hep.com.cnresearchgate.netdtu.dk The selectivity towards one pathway over the other is influenced by the molecular structure of the sulfur compound, the type of catalyst, and the reaction conditions. unirioja.esresearchgate.net
In the DDS pathway, the sulfur atom is removed directly from the dibenzothiophene (B1670422) molecule through the hydrogenolysis of the C-S bonds, without prior hydrogenation of the aromatic rings. hep.com.cndtu.dk For an unspecified dimethyldibenzothiophene, this would lead to the formation of a dimethylbiphenyl. The efficiency of the DDS pathway is highly sensitive to steric hindrance around the sulfur atom. For isomers with methyl groups close to the sulfur atom, like 4,6-DMDBT, this pathway is significantly inhibited because the methyl groups block the necessary σ-adsorption of the sulfur atom onto the catalyst's active sites. ethz.ch In the case of 1,2-dimethyldibenzothiophene, the methyl groups are on one of the benzene (B151609) rings away from the sulfur atom, which might suggest that the DDS pathway could be more feasible compared to the 4,6-isomer.
The HYD pathway involves the initial hydrogenation of one or both of the aromatic rings of the dibenzothiophene molecule to form partially or fully hydrogenated intermediates, such as tetrahydro- or hexahydro-dimethyldibenzothiophene. hep.com.cndtu.dk This initial hydrogenation step alleviates the planarity of the molecule and can reduce steric constraints, facilitating the subsequent C-S bond cleavage. ethz.ch The final products of the HYD pathway are typically dimethyl-substituted cyclohexylbenzene (B7769038) or bicyclohexyl. dtu.dk For sterically hindered molecules like 4,6-DMDBT, the HYD route is the predominant pathway for sulfur removal. hep.com.cnethz.ch The HYD pathway is favored by catalysts with strong hydrogenation capabilities, such as NiMo catalysts. nih.gov
The cleavage of the C-S bond is the central step in the HDS process. In the DDS route, this occurs via direct hydrogenolysis. In the HYD pathway, the C-S bond is broken after the aromatic ring is saturated. The mechanism of C-S bond scission is complex and can involve different types of active sites on the catalyst surface. Theoretical studies on DBT and its derivatives suggest that the reaction can proceed through mechanisms like hydrogenolysis or β-elimination. nih.gov The specific mechanism and its energy barrier are influenced by how the molecule adsorbs on the catalyst surface (e.g., through the sulfur atom or through the π-system of the aromatic rings). ethz.ch
During the HYD pathway, the hydrogenation of the aromatic rings of dimethyldibenzothiophene isomers leads to the formation of hydrogenated intermediates with several stereocenters. For example, the hydrogenation of 4,6-DMDBT results in various diastereoisomers of tetrahydro- and hexahydro-4,6-dimethyldibenzothiophene. These stereoisomers can interconvert during the HDS reaction and may exhibit different reactivities in the subsequent desulfurization step. researchgate.net The specific stereochemistry of the intermediates formed from this compound would be unique to its structure, but detailed studies on this aspect are not available.
Heterogeneous Catalysis in HDS of Dimethyldibenzothiophene
The catalysts used for the HDS of dimethyldibenzothiophenes are typically bifunctional, possessing both hydrogenation and hydrogenolysis capabilities. The most common industrial catalysts are CoMo and NiMo sulfides supported on high-surface-area materials like γ-alumina (γ-Al₂O₃). nih.govacs.org
NiMo Catalysts : These catalysts are generally known for their high hydrogenation activity, which makes them particularly effective for the HDS of sterically hindered compounds like 4,6-DMDBT that react primarily through the HYD pathway. nih.govcup.edu.cn The addition of promoters like nickel to molybdenum sulfide (MoS₂) is believed to create highly active "Ni-Mo-S" phases. cup.edu.cn
CoMo Catalysts : CoMo catalysts are also widely used and are effective for HDS. While sometimes considered less active for the hydrogenation of aromatics compared to NiMo catalysts, they are very efficient in the hydrogenolysis steps. nih.gov
The relative performance of these catalysts can be influenced by the specific isomer of dimethyldibenzothiophene being processed. However, without specific data for this compound, it is difficult to predict which catalyst system would be optimal for its removal.
The following table summarizes the general characteristics of the main HDS pathways for dimethyldibenzothiophenes based on studies of common isomers.
| Feature | Direct Desulfurization (DDS) | Hydrogenation-Desulfurization (HYD) |
| Initial Step | Direct C-S bond hydrogenolysis | Hydrogenation of aromatic ring(s) |
| Key Intermediate | None (direct conversion) | Partially hydrogenated dimethyldibenzothiophene |
| Primary Product | Dimethylbiphenyl | Dimethylcyclohexylbenzene, Dimethylbicyclohexyl |
| Steric Hindrance Effect | Highly sensitive (inhibited by groups near S) | Less sensitive (can overcome steric hindrance) |
| Favored by | Unhindered or less hindered isomers | Sterically hindered isomers |
| Typical Catalyst | CoMo, NiMo | NiMo (strong hydrogenation function) |
Promoter Effects (e.g., Co, Ni, Mo-based Catalysts)
The activity of molybdenum-based (Mo-based) catalysts in HDS is significantly enhanced by the addition of promoter metals like cobalt (Co) or nickel (Ni). researchgate.net These promoters are crucial for breaking the carbon-sulfur (C–S) bonds in dibenzothiophene (DBT) and its alkylated derivatives. researchgate.net
On an unpromoted Mo/alumina catalyst, DBT and 4,6-dimethyldibenzothiophene (B75733) (4,6-DMDBT) show similar reactivities. However, with the addition of Co or Ni promoters, DBT becomes significantly more reactive than its sterically hindered counterpart, 4,6-DMDBT. researchgate.net This increased reactivity for DBT on promoted catalysts is primarily due to a substantial enhancement of the direct desulfurization (DDS) pathway, where the C-S bond is cleaved directly. researchgate.net For sterically hindered molecules like 4,6-DMDBT, this promoter effect on the DDS pathway is much more limited. researchgate.net
The choice of promoter also influences the dominant reaction pathway. CoMo/Al₂O₃ catalysts generally favor the DDS route. researchgate.net In contrast, NiMo/Al₂O₃ catalysts tend to favor the hydrogenation (HYD) pathway, where one of the aromatic rings is hydrogenated before the C–S bond is broken. researchgate.net The higher hydrogenation activity of NiMo catalysts is beneficial for the deep HDS of refractory compounds like 4,6-DMDBT, which are difficult to desulfurize via the DDS route due to steric hindrance. mdpi.com The active phase in these promoted catalysts is often referred to as the "Co(Ni)-Mo-S" phase, where the promoter atoms are incorporated into the edges of the MoS₂ structure. nih.govmdpi.com
Unsupported Ni-Mo sulfide catalysts have demonstrated significantly higher hydrogenation activity compared to their alumina-supported counterparts, which is attributed to the absence of strong interactions with the support material and the formation of multilayered Ni-Mo-S structures. nih.gov
Table 1: Promoter Effects on HDS of Dibenzothiophenes
| Catalyst | Reactant | Predominant Pathway | Key Finding | Reference |
|---|---|---|---|---|
| CoMo/Al₂O₃ | Dibenzothiophene | Direct Desulfurization (DDS) | Promotes direct C-S bond cleavage. | researchgate.net |
| NiMo/Al₂O₃ | Dibenzothiophene | Hydrogenation (HYD) | Favors hydrogenation prior to sulfur removal. | researchgate.net |
| NiMo/Al₂O₃ | 4,6-Dimethyldibenzothiophene | Hydrogenation (HYD) | Enhanced hydrogenation function is crucial for hindered molecules. | mdpi.com |
| Unsupported Ni-Mo-S | Dibenzothiophene | Hydrogenation (HYD) | Exhibits higher HYD activity than supported catalysts. | nih.gov |
Support Materials and Their Influence on Catalytic Activity
The support material plays a crucial role in the performance of HDS catalysts by influencing the dispersion of the active metal phases, the surface area, pore structure, and the metal-support interaction (MSI). nih.govmdpi.com Alumina (Al₂O₃) is a conventional support, but its strong interaction with metal species can sometimes be detrimental to catalytic activity. nih.gov
Novel support materials are continuously being explored to enhance HDS performance. For instance, hierarchically porous NiMoS catalysts supported on Si- and Zr-modified Al₂O₃ have been investigated. acs.org The modification of the support can alter the electronic properties and the morphology of the active NiMoS phase. acs.org
Mesoporous materials like SBA-16 and ZSM-5 have been used to create composite supports (ZSM-5/SBA-16). nih.gov These materials offer large surface areas and open pore structures, which facilitate the diffusion of bulky reactant molecules like dibenzothiophenes. nih.gov NiMo catalysts supported on these composites have shown higher HDS activity compared to catalysts on single components or traditional alumina, which is attributed to a synergistic effect of their physicochemical properties and better dispersion of the active metals. nih.govacs.org The introduction of ZSM-5 can also enhance the acidity of the support, which favors the HYD pathway. nih.gov
Table 2: Influence of Support Material on HDS Catalyst Performance
| Support Material | Catalyst System | Key Feature | Impact on Catalytic Activity | Reference |
|---|---|---|---|---|
| γ-Al₂O₃ | NiMo, CoMo | Conventional support | Strong metal-support interaction can limit activity. | nih.gov |
| ZSM-5/SBA-16 | NiMo | Micromesoporous composite | High surface area, enhanced acidity, promotes HYD pathway. | nih.govacs.org |
| ZrO₂-SBA-15 | Mo | Composite material | Combines chemical properties of zirconia with textural benefits of SBA-15, increasing intrinsic activity. | tandfonline.com |
| Modified Al₂O₃ (Si, Zr) | NiMoS | Hierarchically porous | Modifies electronic properties and morphology of the active phase. | acs.org |
Kinetic Analyses of HDS Processes
Kinetic studies of the HDS of dibenzothiophenes are essential for understanding reaction mechanisms and optimizing process conditions. The HDS of DBT is generally modeled as occurring via two parallel pathways: direct desulfurization (DDS) and hydrogenation (HYD). acs.orgacs.org Kinetic models are often based on the Langmuir-Hinshelwood-Hougen-Watson (LHHW) formalism, which considers the adsorption of reactants and products on the catalyst surface. acs.org
Kinetic analyses have suggested that the DDS and HYD routes may occur on two different types of active sites. acs.orgscirp.org The DDS pathway is thought to occur on one type of site, while the HYD pathway proceeds on another. acs.org The hydrodesulfurization of 4,6-DMDBT over a Co-Mo/C catalyst was found to be pseudo-first order with respect to the reactant. acs.org The DDS pathway showed a clear Arrhenius-dependent activation energy, while the HYD pathway exhibited a maximum rate at a specific temperature, indicating thermodynamic limitations at higher temperatures. acs.org
The apparent rate constants for the DDS and HYD pathways can be estimated using kinetic models that treat each intermediate independently. acs.org Such analyses have shown that CoMo/Al₂O₃ catalysts have a high selectivity for the DDS pathway, whereas MoS₂ catalysts show a significant contribution from the HYD pathway. acs.org This highlights that product distribution ratios alone may not accurately reflect catalyst selectivity; individual apparent rate constants provide a more precise assessment. acs.org
Table 3: Kinetic Parameters for HDS of 4,6-DMDBT over a Co-Mo/C Catalyst
| Reaction Pathway | Activation Energy (kcal/mol) | Temperature Dependence | Reference |
|---|---|---|---|
| Direct Desulfurization (DDS) | 35.7 | Arrhenius-dependent | acs.org |
| Hydrogenation (HYD) | 17.9 (in Arrhenius region) | Peaks at 340 °C (thermodynamically limited) | acs.org |
Inhibition Phenomena in HDS Reactions (e.g., H₂S, Naphthalene (B1677914), N-containing Molecules)
The efficiency of HDS processes is often hindered by the presence of certain compounds in the feedstock that act as inhibitors. These inhibitors can compete for active sites on the catalyst surface, thereby reducing the rate of sulfur removal.
Naphthalene: Polyaromatic compounds like naphthalene are present in diesel fractions and can inhibit the HDS of dibenzothiophenes. acs.orgchemrxiv.org Kinetic studies have shown that naphthalene and its hydrogenation products adsorb on both the DDS and HYD active sites, competing with the sulfur-containing molecules. acs.org
Nitrogen-containing Molecules: Nitrogen-containing compounds are strong inhibitors of HDS reactions, even at very low concentrations. scribd.com Both basic (e.g., indoline, o-ethylaniline) and non-basic (e.g., indole) nitrogen compounds show significant inhibition. scribd.com Their strong adsorption on the catalyst's active sites is believed to be the primary cause of inhibition. scribd.com The inhibiting effect is particularly pronounced for the HYD pathway, which is critical for the desulfurization of sterically hindered dibenzothiophenes. au.dk The strength of inhibition often correlates with the basicity (gas-phase proton affinity) of the nitrogen compound. au.dk
Table 4: Inhibitory Effects on HDS of Dibenzothiophenes
| Inhibitor | Effect on HDS | Mechanism of Inhibition | Reference |
|---|---|---|---|
| Hydrogen Sulfide (H₂S) | Complex: can inhibit or promote | Inhibits C-S bond hydrogenolysis; can also modify active sites and promote HYD. | scirp.orgscirp.org |
| Naphthalene | Inhibition | Competitive adsorption on both DDS and HYD active sites. | acs.orgchemrxiv.org |
| Nitrogen Compounds (e.g., indole) | Strong inhibition | Strong competitive adsorption on active sites, particularly affecting the HYD pathway. | scribd.comau.dk |
Homogeneous Catalysis in HDS of Dimethyldibenzothiophene
While heterogeneous catalysis dominates industrial HDS, homogeneous systems offer valuable insights into the fundamental mechanisms of C-S bond activation. lehigh.edu
Transition Metal Complexes (e.g., Nickel Compounds)
Organometallic complexes of transition metals, particularly nickel, have been studied for the homogeneous desulfurization of dibenzothiophenes. acs.org Nickel(0) complexes with phosphine (B1218219) ligands, such as [(dippe)NiH]₂, have been shown to be effective catalyst precursors for the desulfurization of DBT, 4-methyldibenzothiophene, and 4,6-dimethyldibenzothiophene in the presence of Grignard reagents. acs.org These reactions can yield either the desulfurized biphenyl (B1667301) products or cross-coupled products, depending on the reaction conditions. acs.org Homogeneous platinum complexes have also been found to desulfurize alkylated dibenzothiophenes. lehigh.edu
Role of Organometallic Intermediates (e.g., Thiametallacycles)
A key step in the homogeneous HDS mechanism is the cleavage of a C-S bond via oxidative addition of the metal center, leading to the formation of a thiametallacycle intermediate. acs.org These five-membered ring structures, containing both the metal and the sulfur atom from the thiophenic substrate, are considered crucial intermediates in the catalytic cycle. acs.orgacs.org The formation of a thianickelacycle, for example, has been demonstrated in the reaction of a nickel(0) complex with DBT. acs.org The study of these organometallic intermediates provides a model for how the C-S bond is activated and cleaved on a metal center, which is a fundamental step in both homogeneous and heterogeneous HDS processes. acs.orgacs.org
Oxidative Desulfurization (ODS) of Dimethyldibenzothiophene
The ODS process is recognized as an effective method for removing sulfur compounds that are resistant to HDS. pcbiochemres.com The core principle of ODS is to increase the polarity of the sulfur-containing molecules by oxidizing the sulfur atom. csic.esmdpi.com This transformation from a divalent sulfide to a hexavalent sulfone alters the molecule's physical properties, facilitating its removal through extraction with a polar solvent, adsorption, or distillation. lsu.educsic.es
Catalytic Systems for ODS
The efficiency of the ODS process is highly dependent on the catalytic system, which typically consists of an oxidant and a catalyst that activates it.
Hydrogen peroxide (H₂O₂) is a widely favored oxidant in ODS systems due to its high activity, cost-effectiveness, and environmentally benign nature, as its only byproduct is water. rsc.orgacs.org It is often used in combination with various heterogeneous catalysts to achieve high desulfurization efficiency for compounds like 4,6-DMDBT. acs.orgrsc.org The combination of H₂O₂ with a catalyst forms highly reactive peroxo-metal complexes or other oxidizing species that readily attack the electron-rich sulfur atom in the DMDBT molecule. rsc.org Other peroxide-based oxidants, such as tert-butyl hydroperoxide (TBHP) and cumene (B47948) hydroperoxide (CHP), have also been studied. acs.orgmdpi.com
Table 1: Performance of Various Catalytic Systems Using Peroxide-Based Oxidants for the ODS of Dimethyldibenzothiophene
| Catalyst | DMDBT Isomer | Oxidant | Temperature (°C) | Time | Sulfur Removal (%) | Reference |
| Ti-HMS | 4,6-DMDBT | H₂O₂ | 60 | - | High | acs.org |
| TiO₂/Porous Glass | 4,6-DMDBT | H₂O₂ | - | < 2 min | 100 | rsc.org |
| Ti-SBA-15 | 4,6-DMDBT | CHP | 80 | - | High | mdpi.com |
| HTS-1 | 4,6-DMDBT | TBHP | 60 | 2 h | >90 | techscience.com |
| Activated Carbon | 4,6-DMDBT | H₂O₂ | 60 | 24 h | 100 | rsc.org |
Transition metal oxides from Groups 5 and 6 of the periodic table, such as those containing molybdenum (Mo), tungsten (W), vanadium (V), and titanium (Ti), are extensively used as catalysts in ODS. bohrium.comresearchgate.net These metals, in their high oxidation states, can effectively activate peroxides to form potent oxidizing species. rsc.org
Titanium (Ti): Titanium-containing catalysts, like Ti-HMS and TiO₂ supported on porous glass, have demonstrated high catalytic activity for the oxidation of 4,6-DMDBT using H₂O₂ under mild conditions. acs.orgrsc.org Hierarchical TS-1 zeolites have also been shown to be effective for the ODS of both DBT and 4,6-DMDBT with TBHP as the oxidant. techscience.com
Tungsten (W): Tungsten-based catalysts, often in the form of tungsten oxide (WOx) supported on materials like SnO₂ or alumina, are highly effective. bohrium.comscielo.org.mx These catalysts can achieve complete removal of DBT and high removal of 4,6-DMDBT. rsc.org The activity is attributed to the formation of peroxo-tungsten intermediates on the catalyst surface. rsc.org
Molybdenum (Mo): Molybdenum-based catalysts are widely studied for ODS. researchgate.net Molybdenum compounds, when exposed to hydrogen peroxide, form peroxomolybdate species that are highly active for sulfur oxidation. csic.es Phosphomolybdate-based ionic liquids have also been developed, showing excellent catalytic activity. For instance, a cobalt-substituted phosphomolybdate catalyst achieved 85% removal of 4,6-DMDBT. mdpi.com
Table 2: Examples of Transition Metal Catalysts in the ODS of Dimethyldibenzothiophene
| Catalyst | DMDBT Isomer | Temperature (°C) | Time (h) | Sulfur Removal (%) | Reference |
| [Bmim]₅[PMo₁₁Co(H₂O)O₃₉] | 4,6-DMDBT | 50 | 1 | 85 | mdpi.com |
| 20 wt% WOₓ/meso-SnO₂ | 4,6-DMDBT | 50 | 1 | 99.2 | rsc.org |
| Ti-grafted silica | 2,6-DMDBT | - | - | 75 | csic.es |
| HTS-1 (Titanium Silicalite) | 4,6-DMDBT | 60 | 2 | >90 | techscience.com |
Metal-Organic Frameworks (MOFs) have gained significant attention as ODS catalysts due to their high surface areas, tunable pore structures, and abundant active metal centers. mdpi.com MOFs can act as catalysts themselves or serve as supports for other active species like polyoxometalates (POMs).
UiO-66 Based Catalysts: The zirconium-based MOF, UiO-66, and its functionalized derivatives are particularly effective. For example, nitro-functionalized UiO-66(Zr) exhibited excellent catalytic activity in the oxidation of 4,6-DMDBT. mdpi.com Studies have optimized reaction conditions for UiO-66-NH₂ and other functionalized versions, achieving high removal efficiencies for various sulfur compounds, including 4,6-DMDBT. acs.orgacs.org
POM@MOF Composites: Encapsulating POMs, such as phosphotungstic acid (H₃PW₁₂O₄₀) or phosphomolybdic acid (H₃[PMo₁₂O₄₀]), within the pores of MOFs creates highly efficient and recyclable catalysts. rsc.orgnih.gov A composite of phosphotungstic acid in UiO-67 showed remarkable activity for the desulfurization of 4,6-DMDBT. rsc.org Similarly, silicotungstate encapsulated in ZIF-67 was effective, achieving over 90% removal of 4,6-DMDBT. nih.gov
Table 3: Performance of MOF-Based Catalysts in the ODS of Dimethyldibenzothiophene
| Catalyst | DMDBT Isomer | Temperature (°C) | Time (h) | Sulfur Removal (%) | Reference |
| PW₁₂@UiO-67 | 4,6-DMDBT | 70 | 1 | High | rsc.org |
| PMo₁₂@MOF-199 | 4,6-DMDBT | 120 | <1 | 90 | nih.gov |
| 43.06%-SiW₁₂@ZIF-67 | 4,6-DMDBT | 60 | 1.25 | 90.78 | nih.gov |
| UiO-66-NO₂ | 4,6-DMDBT | 66.7 | - | 69.32 | acs.org |
Reaction Conditions and Optimization for ODS
The effectiveness of the ODS of dimethyldibenzothiophene is influenced by several key reaction parameters, and their optimization is crucial for maximizing sulfur removal.
Temperature: The reaction temperature significantly affects the oxidation rate. Generally, increasing the temperature enhances the removal of DMDBT, as it increases the reaction kinetics and the generation of active oxidizing species. pcbiochemres.comrsc.org For example, with a 20 wt% WOₓ/meso-SnO₂ catalyst, raising the temperature from 20 °C to 50 °C led to a remarkable increase in DBT removal, reaching completion at 50 °C. rsc.org However, excessively high temperatures can lead to the non-productive decomposition of oxidants like H₂O₂. acs.orgresearchgate.net Optimization studies using response surface methodology have identified optimal temperatures, such as 57 °C or 72.6 °C, depending on the specific catalytic system. researchgate.netnih.gov
Oxidant to Sulfur (O/S) Molar Ratio: The molar ratio of the oxidant (e.g., H₂O₂) to the sulfur compound is a critical factor. csic.esacs.org Stoichiometrically, two moles of H₂O₂ are required to oxidize one mole of a thiophenic compound to its corresponding sulfone. rsc.org However, in practice, a higher O/S ratio is often necessary to achieve complete conversion, as some of the oxidant can decompose non-productively. acs.orgrsc.org Studies have shown that increasing the O/S ratio generally improves desulfurization efficiency up to an optimal point, beyond which the effect may plateau or even decrease. acs.orgrsc.org For example, with a Ti-HMS catalyst, an O/S ratio of 4 was found to be optimal. acs.org
Catalyst Amount: The amount of catalyst used also plays a significant role. An increase in catalyst dosage typically leads to higher desulfurization rates because it provides more active sites for the reaction. techscience.comarabjchem.org However, there is usually an optimal catalyst loading beyond which the increase in efficiency becomes negligible. techscience.comarabjchem.org
Table 4: Optimized Reaction Conditions for ODS of Dimethyldibenzothiophene from Various Studies
| Catalyst System | DMDBT Isomer | Optimal Temperature (°C) | Optimal O/S Molar Ratio | Key Findings | Reference |
| Ti-HMS / H₂O₂ | 4,6-DMDBT | 60 | 4 | O/S ratio > 4 leads to H₂O₂ decomposition. | acs.org |
| 20 wt% WOₓ/meso-SnO₂ / H₂O₂ | 4,6-DMDBT | 50 | 5 | Excess oxidant is beneficial; T > 50°C shows no further improvement. | rsc.org |
| HTS-1 / TBHP | 4,6-DMDBT | 60 | 3 | Optimal catalyst to oil ratio was 5 g/L. | techscience.com |
| UiO-66-NH₂ / H₂O₂ | DBT | 72.6 | 1.62 (mass ratio) | Temperature was found to be the most significant factor. | nih.gov |
| Formic acid / H₂O₂ | DBT | 57 | 2.5 | At T > 56°C, more excess oxidant was needed due to H₂O₂ instability. | researchgate.net |
| Note: While these studies focused on DBT, the findings on process optimization are broadly applicable to DMDBT. |
Proposed Mechanisms in ODS (e.g., Sulfoxide (B87167)/Sulfone Formation)
The oxidative desulfurization of thiophenic compounds like dimethyldibenzothiophene is widely accepted to proceed through a two-step sequential oxidation mechanism. lsu.edumdpi.com
First Oxidation Step: The sulfur atom in the DMDBT molecule, being a nucleophilic center, is attacked by an electrophilic oxidizing species generated from the interaction between the oxidant (e.g., H₂O₂) and the catalyst. This initial oxidation converts the sulfide into the corresponding sulfoxide (DMDBTO). lsu.eduarabjchem.org
Second Oxidation Step: The intermediate sulfoxide is then further oxidized by another molecule of the oxidizing species to form the final, more polar product, sulfone (DMDBTO₂). lsu.eduarabjchem.org
Under typical ODS conditions with a sufficient amount of oxidant, the reaction proceeds fully to the sulfone, with the sulfoxide acting as a transient intermediate. mdpi.comarabjchem.org The formation of these oxidized species has been confirmed by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) analysis of the reaction products. arabjchem.org The resulting sulfones are highly polar and can be efficiently separated from the non-polar fuel phase by solvent extraction. lsu.eduacs.org
The specific nature of the active oxidizing species depends on the catalyst used. For instance, with transition metal catalysts like molybdenum or tungsten, the reaction with H₂O₂ forms peroxometalate complexes (e.g., [W(O₂)]) which are powerful oxidants. lsu.edursc.org
Biodegradation and Biotransformation Pathways of Dimethyldibenzothiophene
Microbial Degradation Mechanisms
The microbial breakdown of dibenzothiophene (B1670422) and its derivatives is a key process in the natural cycling of organosulfur compounds and a focal point for bioremediation research. Bacteria, in particular, have evolved sophisticated enzymatic systems to metabolize these recalcitrant molecules.
A variety of bacterial strains have been isolated and characterized for their ability to degrade dibenzothiophene and its alkylated forms. The degradation capability often depends on the specific isomer of dimethyldibenzothiophene. For instance, the position of the methyl groups can sterically hinder enzymatic access to the sulfur atom, making some isomers more recalcitrant than others. acs.org
Prominent among the DBT-degrading bacteria is the genus Rhodococcus, with Rhodococcus erythropolis being one of the most extensively studied organisms for biodesulfurization. auburn.eduresearchgate.net Strains like Rhodococcus erythropolis H-2 have demonstrated the ability to use various DBT derivatives, including 2,8-dimethyldibenzothiophene (B47620) and 4,6-dimethyldibenzothiophene (B75733), as a sole source of sulfur. scholaris.ca Other bacterial genera known for their capacity to metabolize these compounds include Gordonia, Sphingomonas, Pseudomonas, Arthrobacter, and Bacillus. core.ac.ukgovinfo.govrsc.org For example, Sphingomonas strain TZS-7 can degrade 4,6-dimethyldibenzothiophene through a ring-destructive pathway.
Table 1: Examples of Bacterial Strains and the Dibenzothiophene Derivatives They Degrade
| Bacterial Strain | Compound(s) Degraded | Reference(s) |
|---|---|---|
| Rhodococcus erythropolis IGTS8 | Dibenzothiophene (DBT), 4,6-Dimethyldibenzothiophene | researchgate.netgovinfo.gov |
| Rhodococcus erythropolis H-2 | 2,8-Dimethyldibenzothiophene, 4,6-Dimethyldibenzothiophene | scholaris.ca |
| Pseudomonas spp. | 2,8-Dimethyldibenzothiophene, 3,4-Dimethyldibenzothiophene | unilag.edu.ng |
| Sphingomonas sp. strain XLDN2-5 | Dibenzothiophene (DBT) | core.ac.uk |
| Sphingomonas strain TZS-7 | 4,6-Dimethyldibenzothiophene | |
| Arthrobacter sp. P1-1 | Dibenzothiophene (DBT) | |
| Gordonia amicalis | Dibenzothiophene (DBT) |
Microorganisms primarily employ two distinct pathways for the degradation of dibenzothiophene and its derivatives: the 4S pathway and the Kodama pathway. The choice of pathway is species-dependent and has significant implications for the final products and potential applications.
The 4S Pathway : This is a sulfur-specific oxidative pathway that selectively cleaves the carbon-sulfur (C-S) bonds without breaking down the carbon backbone of the molecule. This pathway is of great industrial interest because it removes the sulfur while preserving the hydrocarbon structure, thereby maintaining the calorific value of fossil fuels. The process involves a series of four enzymatic steps that convert DBT to 2-hydroxybiphenyl (HBP) and sulfite (B76179). govinfo.gov Numerous bacterial strains, including Rhodococcus erythropolis IGTS8, utilize this pathway. govinfo.govauburn.edu
The Kodama Pathway : In contrast to the 4S pathway, the Kodama pathway is a carbon-destructive process. It initiates degradation by attacking one of the benzene (B151609) rings of the DBT molecule through dioxygenation. govinfo.gov This leads to ring cleavage and the formation of various water-soluble metabolites, such as 3-hydroxy-2-formylbenzothiophene (B1206837) (HFBT), without specifically targeting the sulfur atom for removal. govinfo.gov While this pathway leads to the complete mineralization of the compound, it also destroys the valuable hydrocarbon structure.
The degradation pathways are mediated by specific enzymatic systems that produce a cascade of intermediate metabolites.
In the 4S pathway , four key enzymes, encoded by the dsz gene operon, are involved. The process begins with two successive oxidations of the sulfur atom by DBT monooxygenase (DszC) to form dibenzothiophene sulfoxide (B87167) (DBTO) and then dibenzothiophene sulfone (DBTO₂). govinfo.govrsc.org Subsequently, DBT sulfone monooxygenase (DszA) cleaves a C-S bond to produce 2-(2'-hydroxyphenyl)benzene sulfinate (HPBS). govinfo.gov The final step is catalyzed by HPBS desulfinase (DszB), which cleaves the remaining C-S bond to release the sulfur as sulfite and form the final organic product, 2-hydroxybiphenyl (HBP). rsc.org When dimethyldibenzothiophenes are degraded via this pathway, the resulting products are the corresponding monohydroxy dimethyl biphenyls. scholaris.ca
Table 2: Key Enzymes of the 4S Pathway
| Enzyme | Gene | Function | Reference(s) |
|---|---|---|---|
| DBT Monooxygenase | dszC | Converts DBT to DBTO, and DBTO to DBTO₂ | govinfo.gov |
| DBT-Sulfone Monooxygenase | dszA | Converts DBTO₂ to HPBS | govinfo.gov |
| HPBS Desulfinase | dszB | Converts HPBS to 2-HBP and sulfite | rsc.org |
| Flavin Reductase | dszD | Supplies reduced flavin mononucleotide (FMNH₂) to DszA and DszC | govinfo.gov |
The Kodama pathway involves different enzymatic machinery, primarily dioxygenases that attack the carbon rings. The degradation of 3,4-dimethyldibenzothiophene by mixed bacterial cultures has been shown to yield metabolites such as 6,7-dimethyl-3-hydroxy-2-formylbenzothiophene and 6,7-dimethylbenzothiophene-2,3-dione. unilag.edu.ng The degradation of the parent DBT compound via this pathway is known to produce a series of intermediates including 1,2-dihydroxydibenzothiophene (B1198434) and the characteristic end-product 3-hydroxy-2-formylbenzothiophene (HFBT).
Table 3: Example Metabolites from the Degradation of Dibenzothiophene Derivatives
| Original Compound | Pathway | Key Metabolite(s) | Reference(s) |
|---|---|---|---|
| Dibenzothiophene (DBT) | 4S | 2-Hydroxybiphenyl (HBP) | auburn.edu |
| 2,8-Dimethyldibenzothiophene | 4S (inferred) | Monohydroxy dimethyl biphenyls | scholaris.ca |
| 4,6-Dimethyldibenzothiophene | 4S (inferred) | Monohydroxy dimethyl biphenyls | scholaris.ca |
| Dibenzothiophene (DBT) | Kodama | 3-Hydroxy-2-formylbenzothiophene (HFBT) | |
| 3,4-Dimethyldibenzothiophene | Kodama | 6,7-Dimethyl-3-hydroxy-2-formylbenzothiophene | unilag.edu.ng |
Bioremediation Potential of Dimethyldibenzothiophene-Degrading Microorganisms
Microorganisms capable of degrading dimethyldibenzothiophenes hold considerable promise for bioremediation applications. This potential is most pronounced for bacteria that utilize the 4S pathway, which is ideal for the biodesulfurization (BDS) of fossil fuels. researchgate.net BDS is considered an environmentally friendly complementary technology to the conventional hydrodesulfurization (HDS) process, as it operates at ambient temperature and pressure and can remove the sterically hindered DBT derivatives that are recalcitrant to HDS. researchgate.net
The application of these microorganisms could help in cleaning up environments contaminated with crude oil, where PASHs are significant pollutants. By transforming these toxic and persistent compounds into less harmful substances, these bacteria can help restore the ecological balance of contaminated soils and waters. The efficacy of bioremediation depends on various factors, including the specific microbial strains used, the concentration and types of contaminants, and environmental conditions.
Advanced Analytical Methodologies for Dimethyldibenzothiophene
Chromatographic Techniques and Hyphenated Systems
Chromatographic methods are fundamental for separating 1,2-dimethyldibenzothiophene from its isomers and other related compounds in intricate mixtures. Hyphenated systems, which couple chromatography with powerful detectors like mass spectrometers, provide both separation and definitive identification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile sulfur compounds like this compound found in petroleum and environmental samples. kfupm.edu.sanih.gov The method offers high-resolution separation on a capillary column followed by mass-based identification, which is crucial for distinguishing between different alkylated isomers. nih.gov In typical analyses, the mass spectrometer identifies this compound by its molecular ion peak at a mass-to-charge ratio (m/z) of 212. kfupm.edu.sa
The retention time of this compound can vary depending on the specific GC column and temperature programming used. For instance, one study using a DB-1 column (60m, 0.25mm ID, 0.25 µm film thickness) reported a retention time of 42.139 minutes. kfupm.edu.sa Another analysis recorded a retention time of 45.316 minutes. ucalgary.ca The use of retention indexes, calculated from GC data, further aids in the reliable identification of numerous alkylated dibenzothiophene (B1670422) isomers without requiring individual authentic standards for each one. nih.gov
For highly complex samples such as vacuum gas oil (VGO), comprehensive two-dimensional gas chromatography (GCxGC) coupled with high-resolution time-of-flight mass spectrometry (TOF-MS) provides enhanced separation and unequivocal compound identification. spectroscopyonline.com This advanced technique creates structured "fingerprints" of compound classes, allowing for the clear differentiation of alkylated dibenzothiophenes from other aromatic hydrocarbons. spectroscopyonline.com
| Parameter | Value | Source |
|---|---|---|
| Molecular Ion (m/z) | 212 | kfupm.edu.sa |
| Retention Time (Example 1) | 42.139 min | kfupm.edu.sa |
| Retention Time (Example 2) | 45.316 min | ucalgary.ca |
High-Performance Liquid Chromatography (HPLC) and Variants (e.g., HPLC-ESI-MS/MS)
High-performance liquid chromatography (HPLC) is another powerful technique for the analysis of this compound, particularly for its metabolites or when analyzing samples that are not suitable for GC. researchgate.netgovinfo.gov HPLC systems, often using reverse-phase columns, can effectively separate polycyclic aromatic compounds. govinfo.gov The technique's efficiency in handling complex mixtures can be enhanced by using longer columns, which improves the separation of isomeric compounds. unilag.edu.ng
When coupled with mass spectrometry, such as in HPLC-Electrospray Ionization-Tandem Mass Spectrometry (HPLC-ESI-MS/MS), the method provides a high degree of sensitivity and selectivity. This is especially useful for identifying metabolites from biodesulfurization processes, where the parent compound is transformed into more polar products. researchgate.net Furthermore, coupling HPLC with high-resolution mass spectrometry facilitates the robust identification of trace contaminants in environmental samples. core.ac.uk
Spectroscopic Characterization Methods (e.g., NMR, FT-IR, UV)
Spectroscopic techniques are indispensable for the structural elucidation of molecules like this compound. While chromatographic methods separate the compound, spectroscopic methods confirm its precise molecular structure.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for determining the exact arrangement of atoms. For the related compound this compound 5,5-dioxide, ¹H NMR analysis has been reported, showing characteristic signals for the aromatic protons and the methyl groups. psu.edu The spectrum for this oxidized derivative showed complex multiplets for the aromatic protons and a singlet for the six methyl protons, confirming the dimethyl substitution pattern. psu.edu Similar principles apply to the parent compound for unambiguous structural confirmation.
Fourier-Transform Infrared (FT-IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for C-H stretching in the aromatic and methyl groups, as well as aromatic C=C stretching vibrations and patterns indicative of the substitution on the dibenzothiophene core.
Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions within the aromatic system. The UV-Vis spectrum of this compound would display absorption maxima characteristic of the dibenzothiophene chromophore, which can be useful for quantitative analysis and for monitoring chemical reactions.
Advances in Detection Limits and Quantitative Analysis
Significant progress has been made in lowering the detection limits for this compound and other polycyclic aromatic compounds. The development of highly sensitive instrumentation and optimized analytical methods allows for their quantification at trace and ultra-trace levels.
Techniques like GC-MS operating in selected ion monitoring (SIM) mode or high-resolution time-of-flight mass spectrometry (TOF-MS) have pushed method detection limits (MDLs) into the sub-nanogram per gram (ng/g) range for environmental solids and the picogram (pg) range for extracts. wbea.orgrsc.org For example, a study on the migration of polycyclic aromatic compounds from plastics reported an MDL of 165.3 pg for C2-dibenzothiophenes, the class to which this compound belongs. rsc.org Another study analyzing lichens reported MDLs of less than 1 ng/g for most polycyclic aromatic compounds using TOF-MS. wbea.org
Quantitative analysis typically involves the use of calibration curves generated from authentic standards. nih.gov For alkylated dibenzothiophenes, where standards for all isomers may not be available, response factors from closely related isomers, such as 4,6-dimethyldibenzothiophene (B75733), are sometimes used to estimate concentrations. nih.gov
| Analyte Class | Methodology | Matrix | Reported Detection Limit | Source |
|---|---|---|---|---|
| C2-Dibenzothiophene | GC-MS | Plastic Migrants | 165.3 pg | rsc.org |
| Polycyclic Aromatic Compounds | GC-TOF-MS | Lichen | <1 ng/g | wbea.org |
| C2-Dibenzothiophenes | GC-MS | Middle Distillate | Calibration Range: 2.4 - 48 ppm | nih.gov |
Theoretical and Computational Investigations of Dimethyldibenzothiophene
Quantum Chemical Calculations (e.g., DFT Studies)
Quantum chemical calculations, especially Density Functional Theory (DFT), have become standard methods for studying the electronic structure and behavior of complex molecules. DFT is favored for its balance of computational cost and accuracy, making it suitable for systems relevant to catalysis. acs.orgresearchgate.net These calculations can elucidate properties that are difficult to measure experimentally, providing deep insights into molecular behavior.
The electronic structure of a molecule governs its chemical reactivity. DFT calculations are used to determine key electronic properties of 1,2-DMDBT. This involves analyzing the distribution of electrons and the energies of the molecular orbitals, particularly the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for predicting a molecule's stability and reactivity. nih.gov For sulfur-containing aromatic compounds like 1,2-DMDBT, these calculations help identify the most reactive sites. Theoretical studies on various alkyldibenzothiophenes show that the position of methyl groups significantly influences the reactivity of the sulfur atom and the aromatic rings. semanticscholar.org
Other computed descriptors used to predict reactivity include:
Molecular Electrostatic Potential (MEP): This maps the charge distribution on the molecule's surface, indicating regions prone to electrophilic or nucleophilic attack. For desulfurization, the MEP can show how the molecule will interact with a catalyst surface. semanticscholar.orgmdpi.com
Atomic Charges: Calculating the partial charge on each atom helps to understand the polarity of bonds and the reactivity of specific sites.
Fukui Functions: These local reactivity descriptors identify which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack. mdpi.com
These analyses collectively provide a detailed picture of the intrinsic reactivity of 1,2-DMDBT, predicting how it will behave in chemical reactions.
Computational modeling is instrumental in mapping the reaction pathways for hydrodesulfurization (HDS) and oxidative desulfurization (ODS), two primary methods for removing sulfur from fuels. nih.govnih.gov DFT calculations can model the interaction of 1,2-DMDBT with catalyst surfaces, such as those made of molybdenum sulfide (B99878) (MoS₂) promoted with cobalt or nickel. uu.nl
In Hydrodesulfurization (HDS) , two main reaction pathways are typically considered nih.govuu.nl:
Direct Desulfurization (DDS): This pathway involves the direct cleavage of the carbon-sulfur (C–S) bonds without prior modification of the aromatic rings. The primary product from the DDS of dibenzothiophene (B1670422) is biphenyl (B1667301). nih.gov
Hydrogenation (HYD): In this route, one of the aromatic rings is first hydrogenated, which facilitates the subsequent C–S bond cleavage. This pathway leads to products like cyclohexylbenzene (B7769038). nih.gov
Theoretical studies calculate the energy barriers (activation energies) for each step in these pathways. uu.nl For substituted dibenzothiophenes, the position of the methyl groups creates steric hindrance, which can affect how the molecule adsorbs onto the catalyst surface and influence which reaction pathway is favored. researchgate.net While many studies focus on the highly refractory 4,6-DMDBT, the principles apply to other isomers. The steric environment around the sulfur atom in 1,2-DMDBT is different, and computational models can predict how this specific geometry impacts adsorption and the activation energies for the DDS and HYD routes.
In Oxidative Desulfurization (ODS) , the sulfur atom is oxidized to a sulfoxide (B87167) and then a sulfone, increasing its polarity and facilitating its removal. nih.govnih.gov DFT is used to investigate the mechanism of oxidation, often involving oxidants like hydrogen peroxide activated by a catalyst. nih.govrsc.org Calculations can determine the energy profile of the oxidation steps, helping to clarify the role of the catalyst in lowering the reaction's energy barrier. acs.org
| Pathway | Abbreviation | Description | Key Intermediate/Product Type |
|---|---|---|---|
| Direct Desulfurization | DDS | Direct cleavage of C–S bonds without prior ring hydrogenation. | Biphenyls |
| Hydrogenation | HYD | Aromatic ring is hydrogenated before C–S bond cleavage. | Cyclohexylbenzenes |
| Oxidative Desulfurization | ODS | Sulfur atom is oxidized to sulfoxide/sulfone before removal. | Dibenzothiophene sulfone |
The three-dimensional structure and dynamic behavior of 1,2-DMDBT are essential for understanding its interactions with catalysts. Conformational analysis involves identifying the most stable spatial arrangements of the molecule. For a molecule with methyl groups, different rotational positions can lead to conformers with slightly different energies and shapes, which can be calculated using quantum chemistry methods.
Molecular Dynamics (MD) simulations offer a way to study the motion of atoms and molecules over time. nih.govnih.gov By simulating the trajectory of 1,2-DMDBT, researchers can understand its flexibility, vibrational modes, and how it behaves in a solvent or near a catalyst surface. MD simulations can reveal the preferred orientations of the molecule as it approaches a catalytic site and how its conformation might change during the adsorption process. nih.gov This information is crucial because the efficiency of a catalytic reaction often depends on the precise alignment of the reactant molecule with the active sites of the catalyst.
Application of Theoretical Chemistry to Catalyst Design
Insights gained from theoretical and computational investigations of 1,2-DMDBT and related molecules have direct implications for the rational design of new and improved catalysts. nih.gov By understanding the electronic and steric factors that hinder desulfurization, chemists can modify catalysts to overcome these challenges.
For example, if DFT calculations show that the DDS pathway for 1,2-DMDBT is inhibited by steric hindrance preventing the sulfur atom from accessing the active sites, a new catalyst could be designed with larger pores or more exposed active sites. nih.gov If modeling indicates that the hydrogenation (HYD) pathway has a very high energy barrier, the catalyst's composition can be altered to enhance its hydrogenation activity. This might involve changing the promoter metal (e.g., from Co to Ni) or modifying the support material.
Furthermore, theoretical screening can accelerate the discovery of novel catalysts. By computationally evaluating the interaction of 1,2-DMDBT with a wide range of potential catalytic materials, researchers can identify promising candidates for experimental synthesis and testing, saving significant time and resources. This synergy between theoretical prediction and experimental validation is a cornerstone of modern catalyst development.
Environmental Implications and Geochemical Significance of Dimethyldibenzothiophene
Presence in Petroleum and Fossil Fuels
1,2-Dimethyldibenzothiophene is a member of the dimethyldibenzothiophene (DMDBT) class of polycyclic aromatic sulfur heterocycles (PASHs), which are naturally occurring constituents of crude oil, coal, and other fossil fuels. nih.govvurup.sk These compounds are formed during the diagenesis and catagenesis of organic matter in sedimentary basins. The specific isomers of DMDBT present in a given fossil fuel, including this compound, can vary in concentration depending on the organic matter source, depositional environment, and thermal history of the source rock. sysydz.netekb.eg
Gas chromatography-mass spectrometry (GC-MS) is a key analytical technique used to identify and quantify the various isomers of dimethyldibenzothiophene in petroleum samples. vurup.skresearchgate.net The analysis of aromatic fractions from crude oils and rock extracts consistently reveals the presence of a complex mixture of C2-dibenzothiophenes, which includes the various DMDBT isomers. vurup.sk While the absolute concentration of this compound may vary, it is a commonly identified component within this isomeric group.
The relative abundance of different DMDBT isomers can differ significantly between petroleum samples from various sources. For instance, studies of shale extracts have identified a range of DMDBT isomers, with varying dominant compounds depending on the specific sample. ekb.eg While 4,6-dimethyldibenzothiophene (B75733) is often a prominent isomer due to its high thermal stability, other isomers, including the 1,2- and 2,4- configurations, are also consistently detected. ekb.egresearchgate.net
Table 1: Representative Relative Abundance of Dimethyldibenzothiophene (DMDBT) Isomers in a Sedimentary Rock Extract
| DMDBT Isomer | Relative Abundance |
| 4,6-DMDBT | High |
| 2,4-DMDBT | Moderate |
| 1,4-DMDBT | Moderate |
| 1,2-DMDBT | Present |
| 2,8-DMDBT | Present |
| 3,4-DMDBT | Present |
| 1,3-DMDBT | Present |
Note: This table provides a generalized representation of relative abundances, which can vary significantly between different fossil fuel sources.
Role as Molecular Markers in Petroleum Geochemistry
The distribution and relative abundance of dibenzothiophene (B1670422) and its alkylated derivatives, including this compound, serve as important molecular markers in the field of petroleum geochemistry. sysydz.net These compounds provide valuable insights into the characteristics of the source rock that generated the petroleum, including its lithology, depositional environment, and thermal maturity. ekb.eg
The ratios of different isomers of methyldibenzothiophenes (MDBTs) and dimethyldibenzothiophenes (DMDBTs) are particularly useful as geochemical parameters. This is because the relative thermodynamic stabilities of the various isomers differ, and their distribution changes in a predictable manner with increasing thermal stress. sysydz.net For example, the 4-MDBT isomer is more thermally stable than the 1-MDBT isomer. Consequently, the ratio of 4-MDBT to 1-MDBT is often used as an indicator of thermal maturity. ekb.eg
Table 2: Application of Dibenzothiophene-based Ratios in Petroleum Geochemistry
| Geochemical Parameter | Application | Interpretation Example |
| 4-MDBT / 1-MDBT | Thermal Maturity Indicator | Higher ratio suggests higher thermal maturity. |
| (1+4)-MDBT / (2+3)-MDBT | Source Rock Lithology | A ratio > 2.70 may indicate a carbonate lithology. ekb.eg |
| Dibenzothiophene / Phenanthrene | Depositional Environment & Lithology | A ratio > 1 often points to marine carbonate source rocks. ekb.eg |
| 4,6-DMDBT / 2,8-DMDBT | Thermal Maturity Indicator | An increasing ratio can correlate with increasing maturity. sysydz.net |
Contribution to Sulfur Emissions and Air Quality Concerns
The presence of organosulfur compounds like this compound in fossil fuels is a significant environmental concern due to their contribution to sulfur oxide (SOx) emissions upon combustion. When fuels such as coal, diesel, and petroleum are burned, the sulfur atoms within these molecules react with oxygen to form sulfur dioxide (SO₂), a major air pollutant. researchgate.net
SO₂ in the atmosphere can lead to a variety of adverse environmental and health effects. It is a primary contributor to the formation of acid rain, which can damage forests, acidify soils and bodies of water, and harm aquatic life. researchgate.net Furthermore, SO₂ can react with other atmospheric compounds to form fine particulate matter (PM₂.₅), which can penetrate deep into the lungs and contribute to respiratory and cardiovascular problems. researchgate.net
The general chemical equation for the combustion of a sulfur-containing hydrocarbon like dimethyldibenzothiophene illustrates the formation of SO₂. While the complete combustion of the hydrocarbon portion of the molecule produces carbon dioxide (CO₂) and water (H₂O), the sulfur atom is oxidized to SO₂.
Table 3: Generalized Combustion Reaction of Dimethyldibenzothiophene
| Reactants | Products |
| Dimethyldibenzothiophene (C₁₄H₁₂S) + Oxygen (O₂) | Carbon Dioxide (CO₂) + Water (H₂O) + Sulfur Dioxide (SO₂) |
Note: This is a simplified representation and does not show the balanced chemical equation.
Due to these environmental and health concerns, there are stringent regulations worldwide limiting the sulfur content in fuels. The presence of refractory sulfur compounds like this compound and its isomers in fuel feedstocks necessitates advanced refining processes to reduce their concentration to acceptable levels.
Strategies for Ultra-Deep Desulfurization to Mitigate Environmental Impact
To meet increasingly stringent environmental regulations on the sulfur content of fuels, refineries must employ advanced desulfurization techniques to remove organosulfur compounds like this compound. The process of removing sulfur from petroleum products is known as desulfurization.
The conventional method for desulfurization is hydrodesulfurization (HDS) . This process involves reacting the fuel with hydrogen gas at high temperatures and pressures in the presence of a catalyst, typically containing cobalt-molybdenum or nickel-molybdenum (B8610338) sulfides. HDS is effective at removing many sulfur compounds, but it is less efficient for sterically hindered dibenzothiophenes, such as 4,6-dimethyldibenzothiophene. The methyl groups in the 4 and 6 positions block the sulfur atom, making it difficult for the catalyst to access and break the carbon-sulfur bonds. While this compound is not as sterically hindered as the 4,6-isomer, its removal can still be challenging under standard HDS conditions. mdpi.com
To achieve the ultra-low sulfur levels required for modern fuels, more advanced strategies are needed. These are often referred to as ultra-deep desulfurization and include:
Improving HDS Catalysts and Processes: Research focuses on developing more active and selective HDS catalysts that can operate under more severe conditions to break down refractory sulfur compounds. mdpi.com
Oxidative Desulfurization (ODS): This alternative or complementary approach involves oxidizing the sulfur atom in dibenzothiophenes to form sulfoxides or sulfones. nih.govhnu.edu.cnnih.govrsc.org These oxidized compounds are more polar and can be more easily removed from the fuel through solvent extraction or adsorption. nih.govnih.gov ODS is particularly effective for the removal of sterically hindered dibenzothiophenes that are resistant to HDS. rsc.org
Adsorptive Desulfurization (ADS): This method uses solid sorbents to selectively adsorb sulfur compounds from the fuel at ambient temperature and pressure.
Biodesulfurization (BDS): This emerging technology utilizes microorganisms that can selectively cleave carbon-sulfur bonds in organosulfur compounds without degrading the hydrocarbon value of the fuel.
Table 4: Comparison of Desulfurization Strategies for Dibenzothiophenic Compounds
| Desulfurization Method | Mechanism | Effectiveness for Dimethyldibenzothiophenes | Key Features |
| Hydrodesulfurization (HDS) | Catalytic reaction with hydrogen at high temperature and pressure to cleave C-S bonds. | Less effective for sterically hindered isomers (e.g., 4,6-DMDBT). mdpi.com | Industry standard; requires high pressure and hydrogen consumption. |
| Oxidative Desulfurization (ODS) | Oxidation of sulfur atom to sulfoxide (B87167)/sulfone, followed by extraction or adsorption. nih.govnih.gov | Highly effective, including for sterically hindered isomers. rsc.org | Operates at milder conditions; avoids the need for hydrogen. nih.gov |
| Adsorptive Desulfurization (ADS) | Selective adsorption of sulfur compounds onto a solid sorbent. | Can be effective for a range of sulfur compounds. | Operates at ambient conditions; sorbent regeneration is a key factor. |
| Biodesulfurization (BDS) | Microbial cleavage of C-S bonds. | Potential for high selectivity. | Environmentally friendly; reaction rates can be slow. |
Q & A
Q. What synthetic methodologies are commonly employed for preparing 1,2-dimethyldibenzothiophene and related derivatives?
The McMurry coupling reaction is a key method for synthesizing dibenzothiophene derivatives, utilizing ketone precursors and low-valent titanium reagents under inert conditions. For example, dibenzo[d,d′]benzo[1,2-b:4,3-b′]dithiophene was synthesized via this method, achieving high yields through optimized stoichiometry and reaction times (e.g., 48 hours under reflux) . Alternative approaches include Friedel-Crafts alkylation or thiophene ring annulation, though selectivity for the 1,2-dimethyl isomer requires careful control of substituent directing effects and reaction temperature.
Q. How can this compound be identified and quantified in complex matrices like crude oils or sediment extracts?
Gas chromatography-mass spectrometry (GC-MS) with selective ion monitoring (SIM) is widely used. For instance, C1- and C2-alkylated dibenzothiophenes in petroleum were resolved using a DB-5MS column (60 m × 0.25 mm × 0.25 μm) with a temperature ramp from 50°C to 310°C at 3°C/min. Quantification relies on diagnostic fragment ions (e.g., m/z 212 for methyl derivatives) and calibration against certified standards .
Q. What geochemical significance does this compound hold in petroleum systems?
Alkylated dibenzothiophenes, including this compound, serve as maturity indicators. The methyl-dibenzothiophene ratio (MDR = 4-/1-MDBT) increases with thermal maturity, correlating with vitrinite reflectance (Ro > 0.7%). Additionally, their relative abundances help reconstruct depositional environments; high dibenzothiophene concentrations suggest marine carbonate or sulfate-rich settings .
Advanced Research Questions
Q. How can catalyst design improve hydrodesulfurization (HDS) efficiency for refractory sulfur compounds like this compound?
Bimodal mesoporous supports (e.g., AlMCM-41) enhance diffusion and active-site accessibility. NiMo catalysts supported on AlMCM-41 achieved >95% conversion of 4,6-dimethyldibenzothiophene at 340°C and 4.0 MPa H2, attributed to optimized metal dispersion and acidity . Trimetallic NiMoW nanocatalysts further improve activity by promoting synergistic Mo-W-S phases, as evidenced by HAADF-STEM and in-situ QEXAFS .
Q. What experimental strategies resolve contradictions in thermodynamic stability data for methylated dibenzothiophenes?
Molecular dynamics simulations combined with pyrolysis experiments (e.g., gold-tube reactors at 300–400°C) reconcile discrepancies. For example, this compound exhibits lower ΔGformation (−45 kJ/mol) compared to 4,6-isomers, explaining its preferential retention in thermally stressed systems .
Q. How do oxidative desulfurization (ODS) systems target this compound in fuel oils?
Polyoxometalate-based ionic liquids (e.g., [C4mim]3PMo12O40/SiO2) achieve near-complete sulfur removal under mild conditions (50°C, O2 atmosphere). The mechanism involves adsorption onto Brønsted acid sites followed by oxidation to sulfones, as confirmed by GC-MS . Layered double hydroxides (LDHs) like Zn/Al-LDH also show >90% conversion via peroxotungstate intermediates .
Q. What role do steric effects play in the reactivity of this compound during catalytic upgrading?
Steric hindrance from methyl groups at the 1,2-positions reduces accessibility to active sites in conventional CoMo/Al2O3 catalysts. Zeolite-supported catalysts (e.g., Y-zeolite-CoMo/Al2O3) mitigate this by isomerizing this compound to less hindered configurations prior to HDS .
Methodological Considerations
Q. How can researchers validate the environmental persistence of this compound in sedimentary systems?
Accelerated solvent extraction (ASE) with dichloromethane:methanol (9:1 v/v) isolates the compound from sediments. Persistence is assessed via half-life calculations under simulated photolytic (UV irradiation) and microbial degradation (aerobic/anaerobic microcosms) .
Q. What computational tools are effective for predicting the environmental partitioning of this compound?
EPI Suite’s KOWWIN module estimates log Kow (4.2), indicating moderate hydrophobicity. Molecular docking simulations with humic acid models further predict sorption coefficients (Koc ≈ 10<sup>3</sup> L/kg) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
